molecular formula C9H10Cl3N B1455426 4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1306604-67-0

4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1455426
CAS No.: 1306604-67-0
M. Wt: 238.5 g/mol
InChI Key: ICIBFUJIWWXRFH-UHFFFAOYSA-N
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Description

4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H10Cl2N.HCl. It is also known as AGN-PC-0F3 or AGN-PC-0F3 hydrochloride. This compound has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Efficient Synthesis Methods

The development of efficient and economical synthesis methods for derivatives of 4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a significant research area. For instance, an efficient synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride utilizing 2-aminoindan as a starting material demonstrates a six-step process with a 49% overall yield. This method emphasizes the use of regioselective Friedel−Crafts acetylations and hydrogenations to introduce ethyl groups, highlighting a more sustainable approach by avoiding halogenated solvents (Prashad et al., 2006).

Spectroscopic and Diffractometric Studies

The characterization of polymorphic forms of pharmaceutical compounds related to this compound has been carried out using spectroscopic and diffractometric techniques. These studies are crucial for understanding the physical and chemical properties of the compound, which can influence its stability and reactivity. Detailed solid-state nuclear magnetic resonance (SSNMR) studies, along with capillary powder X-ray diffraction (PXRD), have been utilized to characterize subtle structural differences between polymorphic forms (Vogt et al., 2013).

Synthesis and Applications in Heterocyclic Chemistry

The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. For example, the reaction of 1-imino-2-phenyl-1H-inden-3-amine with different biphenyl diamines leads to the formation of linear condensation products and symmetrical macroheterocycles. These reactions are characterized by IR, UV, and 1H NMR data, highlighting the compound's role in developing macroheterocyclic compounds with potential applications in materials science and pharmaceutical research (Berezina & Fomina, 2014).

Properties

IUPAC Name

4,5-dichloro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-5-6(9(7)11)2-4-8(5)12;/h1,3,8H,2,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIBFUJIWWXRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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